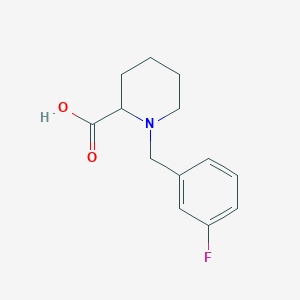

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Descripción general

Descripción

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid typically involves the reaction of 3-fluorobenzyl chloride with piperidine-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid exhibits notable antihypertensive and cardiovascular effects. Research has demonstrated its ability to inhibit T-type calcium channels, which play a crucial role in regulating cardiac function. In studies involving guinea pig atria, the compound showed potent bradycardic activity comparable to mibefradil, indicating its potential use in treating hypertension and related cardiovascular disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorobenzyl groups. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the piperidine ring can significantly influence the compound's activity. For instance, the introduction of fluorine at the benzylic position enhances its potency against T-type calcium channels .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (mM) |

|---|---|---|

| 3a | 4-F | 0.13 |

| 3b | H | 0.55 |

| 3c | 3-F | 0.53 |

| 3d | 2-F | 0.39 |

| 3g | 4-OMe | 0.26 |

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Antihypertensive Agent : Its ability to lower blood pressure through calcium channel inhibition positions it as a candidate for hypertension treatment.

- Lysophosphatidic Acid Receptor Antagonist : The compound has shown promise as an antagonist for lysophosphatidic acid receptors, which are implicated in various proliferative and inflammatory diseases such as cancer and fibrosis .

Case Studies and Research Findings

In a study evaluating the effects of various piperidine derivatives on blood pressure regulation, this compound was found to significantly reduce mean blood pressure in spontaneously hypertensive rats. The results indicated that the compound's effects were sustained for over eight hours without causing reflex tachycardia, which is a common side effect associated with other antihypertensive medications .

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Oral Bioavailability (%) | 42 |

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring can interact with various biological pathways, modulating their activity and resulting in therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Fluoro-benzyl)-piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of piperidine.

3-Fluorobenzyl chloride: A precursor in the synthesis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid.

4-(3-Fluoro-benzyl)-piperidine hydrochloride: A related compound with a different substitution pattern on the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H16FNO2

- CAS Number : 1031317-91-5

- Molecular Weight : 235.27 g/mol

The compound features a piperidine ring substituted with a fluorobenzyl group and a carboxylic acid moiety, which contributes to its biological activity.

This compound has been investigated for its interactions with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including monoamine oxidase (MAO) and cholinesterases, which are crucial in neurochemical pathways. Its structure allows it to bind effectively to these enzymes, potentially leading to increased neurotransmitter levels in the brain .

- Anticancer Activity : Recent studies have shown that this compound can induce apoptosis in cancer cells. For example, it demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves disruption of cancer cell signaling pathways and induction of oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Neuroprotective Study : A study highlighted the compound's ability to protect neuronal cells from oxidative damage. In vitro tests showed that it significantly reduced reactive oxygen species (ROS) levels, suggesting potential use in neurodegenerative diseases .

- Cancer Treatment Model : In xenograft models, this compound exhibited promising anticancer effects, leading to tumor size reduction and improved survival rates compared to untreated controls .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good metabolic stability, with studies showing it remains active in liver microsomes for extended periods . However, toxicity assessments are crucial; preliminary data suggest that at high concentrations, the compound may exhibit cytotoxic effects on normal cells, emphasizing the need for dosage optimization in therapeutic applications.

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHMFYMCFXCQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398105 | |

| Record name | 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031317-91-5 | |

| Record name | 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.